4-Thiazolidinone,2-methyl-2-(1-methylethyl)-,1-oxide(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Thiazolidinone,2-methyl-2-(1-methylethyl)-,1-oxide(9CI): is a chemical compound with the molecular formula C7H13NOS and a molecular weight of 159.25 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone,2-methyl-2-(1-methylethyl)-,1-oxide(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-2-(1-methylethyl)thioamide with chloroacetic acid in the presence of a base such as sodium hydroxide . The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity 4-Thiazolidinone,2-methyl-2-(1-methylethyl)-,1-oxide(9CI) .
Analyse Chemischer Reaktionen
Types of Reactions
4-Thiazolidinone,2-methyl-2-(1-methylethyl)-,1-oxide(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like or .
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative using reducing agents such as .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidine derivatives
Substitution: Substituted thiazolidinones
Wissenschaftliche Forschungsanwendungen
4-Thiazolidinone,2-methyl-2-(1-methylethyl)-,1-oxide(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Wirkmechanismus
The mechanism of action of 4-Thiazolidinone,2-methyl-2-(1-methylethyl)-,1-oxide(9CI) involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit bacterial enzymes, resulting in antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Thiazolidinone,2-methyl-2-(1-methylethyl)-
- 4-Thiazolidinone,2-methyl-2-(1-methylethyl)-,1-oxide
Uniqueness
4-Thiazolidinone,2-methyl-2-(1-methylethyl)-,1-oxide(9CI) is unique due to its specific structural features and the presence of the oxide group. This structural modification can influence its reactivity and biological activity, making it distinct from other similar compounds .
Eigenschaften
Molekularformel |
C7H13NO2S |
---|---|
Molekulargewicht |
175.25 g/mol |
IUPAC-Name |
2-methyl-1-oxo-2-propan-2-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C7H13NO2S/c1-5(2)7(3)8-6(9)4-11(7)10/h5H,4H2,1-3H3,(H,8,9) |
InChI-Schlüssel |
HXOAPJGYPZFHID-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1(NC(=O)CS1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.